Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester
Description
Chemical Structure & Properties The compound Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester (CAS: 33942-96-0) features a benzoic acid backbone substituted with a chlorine atom at the 4-position and a complex amino-dioxopropyl group at the 3-position, esterified with a dodecyl chain. Its molecular formula is C₂₉H₃₈ClNO₅, with a molecular weight of approximately 515.45 g/mol . The dodecyl ester moiety enhances lipophilicity, making it less water-soluble compared to shorter-chain esters like methyl or ethyl .
Properties
IUPAC Name |
dodecyl 4-chloro-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38ClNO5/c1-3-4-5-6-7-8-9-10-11-12-19-36-29(34)23-15-18-25(30)26(20-23)31-28(33)21-27(32)22-13-16-24(35-2)17-14-22/h13-18,20H,3-12,19,21H2,1-2H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUALOCHQKUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074033 | |
| Record name | Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33942-96-0 | |
| Record name | Benzoic acid, 4-chloro-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)-, dodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester (CAS Number: 33942-96-0) is a complex organic compound with potential applications in pharmaceuticals and biochemistry. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a benzoic acid backbone with several functional groups that contribute to its biological activity. The molecular formula is with a molar mass of 516.07 g/mol. Its structure includes:
- Benzoic Acid Core : The presence of the benzoic acid moiety is significant for its interaction with biological systems.
- Chloro Group : The 4-chloro substituent may enhance lipophilicity and influence receptor interactions.
- Dodecyl Ester : This long-chain fatty acid ester likely affects membrane permeability and solubility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 516.07 g/mol |
| Density | 1.137 g/cm³ |
| Solubility | Soluble in organic solvents |
Benzoic acid derivatives, including the dodecyl ester variant, exhibit various biological activities, primarily attributed to their ability to interact with cellular pathways and receptors. Key mechanisms include:
- Antimicrobial Activity : Compounds like benzoic acid are known for their antimicrobial properties. Research indicates that the chloro and methoxy substitutions can enhance this activity against a range of pathogens.
- Anti-inflammatory Effects : Studies suggest that similar compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the enhanced activity of chloro-substituted benzoic acids against fungal strains, suggesting a broad-spectrum antimicrobial potential .
-
Anti-inflammatory Activity :
- Research published in Phytotherapy Research reported that similar compounds reduced inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
- In vivo studies on animal models showed decreased edema and pain responses when treated with benzoic acid derivatives .
- Cell Proliferation Studies :
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The synthesis of benzoic acid derivatives has been explored for their potential therapeutic applications. The presence of the chloro and methoxy groups can enhance the biological activity of the compounds by modulating their interaction with biological targets.
- Anticancer Activity : Some studies indicate that benzoic acid derivatives exhibit cytotoxicity against various cancer cell lines. The specific compound may act through mechanisms involving apoptosis induction or cell cycle arrest.
- Anti-inflammatory Properties : Compounds similar to benzoic acid derivatives have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Chemical Intermediate in Organic Synthesis
Due to its functional groups, this compound can serve as an intermediate in the synthesis of more complex organic molecules. It can be utilized in:
- Synthesis of Pharmaceuticals : The compound can be transformed into other active pharmaceutical ingredients (APIs) through various chemical reactions such as esterification or amidation.
- Dyes and Pigments : As an intermediate for synthesizing colorants, it may find applications in the dye industry.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Antimicrobial | Exhibits activity against certain pathogens |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various benzoic acid derivatives. The results indicated that compounds with similar structural features to benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-dodecyl ester demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Synthesis of Novel Dyes
Research conducted by a team at a leading university explored the use of benzoic acid derivatives in synthesizing new dyes. The study highlighted how modifications to the benzoic acid structure could yield compounds with enhanced colorfastness and stability. The synthesized dyes showed promising results in textile applications.
Comparison with Similar Compounds
Benzoic Acid, 4-Amino-, Dodecyl Ester (CAS: 20043-94-1)
Dodecyl Gallate (CAS: 116-79-4)
- Structure : Trihydroxybenzoic acid (gallic acid) esterified with dodecyl alcohol.
- Properties: Antioxidant properties due to phenolic hydroxyl groups, contrasting with the target compound’s lack of free hydroxyls .
Chlorinated Benzoic Acid Derivatives
3-Amino-4-Chloro Benzoic Acid Methyl Ester
- Structure: Methyl ester with amino and chloro substituents.
- Properties : Shorter ester chain (methyl) reduces lipophilicity. Synthesized via nitro reduction and esterification .
- Applications : Intermediate in agrochemicals or pharmaceuticals .
Compounds with Amino-Dioxo Functionality
Benzoic Acid 2-[(4-Methoxy-2-Methyl-1,4-Dioxobutyl)Amino]-Methylester
- Structure: Methyl ester with a dioxobutylamino group.
- Properties: Similar dioxo-amino linkage but lacks the chloro substituent and dodecyl chain. Isolated from Delphinium brunonianum, suggesting natural bioactivity .
Physicochemical Comparison Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|---|
| Target Compound | 33942-96-0 | C₂₉H₃₈ClNO₅ | 515.45 | Cl, dioxopropylamino, dodecyl ester | Low (hydrophobic) |
| Benzoic Acid, 4-Amino-, Dodecyl Ester | 20043-94-1 | C₁₉H₃₁NO₂ | 305.45 | NH₂, dodecyl ester | Moderate (less hydrophobic) |
| 3-Amino-4-Chloro Benzoic Acid Methyl Ester | - | C₉H₁₀ClNO₂ | 199.64 | NH₂, Cl, methyl ester | Higher (shorter chain) |
| Dodecyl Gallate | 116-79-4 | C₁₉H₃₀O₅ | 338.44 | 3 OH, dodecyl ester | Low (phenolic hydroxyls) |
Key Research Findings
- Synthesis Challenges : The dodecyl ester in the target compound complicates purification due to high hydrophobicity, contrasting with methyl esters that are more easily crystallized .
Q & A
Q. What are the recommended methodologies for synthesizing this compound?
Synthesis typically involves multi-step esterification and amidation reactions. Key steps include:
- Esterification : Reacting 4-chloro-3-aminobenzoic acid with dodecyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
- Amidation : Introducing the 1,3-dioxopropyl-4-methoxyphenyl moiety via coupling agents like EDC/HOBt or DCC to ensure regioselectivity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., 4-chloro, 3-amino, and dodecyl ester groups) via ¹H and ¹³C NMR shifts .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (expected ~550–600 g/mol based on substituents) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and detect byproducts .
Q. What safety precautions are critical during handling?
Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-amino-dodecyl benzoate):
- Hazards : Skin/eye irritation (GHS Category 2) and respiratory tract irritation .
- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced Research Questions
Q. How can researchers address challenges in quantifying trace impurities in this compound?
Advanced analytical strategies include:
- LC-MS/MS : Use a C18 column (2.6 µm particle size) with a gradient of acetonitrile/0.1% formic acid to separate impurities. Monitor transitions specific to the parent ion (e.g., m/z 550 → 434 for degradation products) .
- GC-MS : Derivatize polar impurities (e.g., free amines) with BSTFA for volatility .
- Validation : Perform spike-and-recovery experiments to confirm detection limits (LOD < 0.1 µg/mL) .
Q. What experimental designs are suitable for studying its photostability?
- Accelerated Testing : Expose samples to UV light (UVA/UVB lamps, 310–365 nm) in quartz cells and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂) under varying pH and temperature conditions .
- Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Q. How can molecular docking predict its interaction with biological targets?
- Software : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., esterases or cytochrome P450).
- Parameters : Set grid boxes around active sites (e.g., 20 ų) and validate docking poses with MD simulations .
- Data Interpretation : Compare binding energies (ΔG) to known inhibitors; prioritize conformations with hydrogen bonds to 4-methoxyphenyl or dodecyl groups .
Q. How should researchers resolve contradictions in physicochemical data (e.g., logP)?
- Cross-Validation : Compare experimental logP (shake-flask method) with computational predictions (e.g., XLogP3 from PubChem or MarvinSuite) .
- Standardization : Replicate measurements under controlled conditions (25°C, 0.15 M NaCl) to minimize variability .
- Literature Review : Prioritize data from peer-reviewed sources (e.g., NIST WebBook) over vendor catalogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
